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These application notes provide a comprehensive guide to the bioinformatics tools and

experimental protocols used to identify and validate the targets of microRNA-143 (miR-143), a

key regulator in various cellular processes and diseases.

Introduction to miR-143 and Target Prediction
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression

post-transcriptionally, typically by binding to the 3' untranslated region (3' UTR) of target

messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] miR-

143 is a well-characterized miRNA that acts as a tumor suppressor in several cancers by

targeting key oncogenic pathways.[2] Accurate prediction and validation of its targets are

crucial for understanding its biological functions and for the development of novel therapeutic

strategies.

Computational prediction of miRNA targets is the essential first step in identifying potential miR-

143-mRNA interactions.[3][4] These predictions are primarily based on the complementarity

between the miRNA "seed region" (nucleotides 2-8 at the 5' end) and the target mRNA

sequence.[3][4]
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A variety of bioinformatics tools are available for predicting miR-143 targets, each employing

distinct algorithms and criteria. For a comprehensive analysis, it is recommended to use a

combination of these tools.

Key Prediction Tools:

TargetScan: This widely used tool predicts biological targets of miRNAs by searching for

conserved 8mer, 7mer, and 6mer sites that match the seed region of the miRNA.[3][4][5] It

ranks predictions based on the predicted efficacy of targeting and the probability of

conserved targeting.

miRDB: This online database provides miRNA target prediction and functional annotations.

Its prediction algorithm, MirTarget, is based on machine learning methods developed from

analyzing thousands of high-throughput experimental data.[3]

PicTar: This tool identifies common targets of miRNAs by analyzing genome-wide alignments

of multiple vertebrate genomes, which can increase the specificity of predictions.

DIANA-microT-CDS: This tool provides predictions for miRNA targets in both the 3' UTR and

coding sequences (CDS) of mRNAs.

miRanda: This algorithm considers the free energy of the miRNA-mRNA duplex and the

conservation of the target site.

Databases of Experimentally Validated Targets:

miRTarBase: A comprehensive database that curates experimentally validated miRNA-target

interactions from the literature.[6] This is an essential resource for confirming predictions and

identifying high-confidence targets.

DIANA-TarBase: Another valuable database of experimentally supported miRNA-gene

interactions.
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Caption: Workflow for in silico prediction of miR-143 targets.
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Experimental validation is essential to confirm the functional interaction between miR-143 and

its predicted target mRNAs.[7] A multi-step validation process involving Luciferase Reporter

Assays, qRT-PCR, and Western Blotting is recommended.

Experimental Workflow:
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Caption: Experimental workflow for validating miR-143 targets.

Luciferase Reporter Assay
This assay directly tests the binding of miR-143 to the predicted target site within the 3' UTR of

a gene.[8][9][10][11]
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Principle: The 3' UTR of the target gene containing the putative miR-143 binding site is cloned

downstream of a luciferase reporter gene. Co-transfection of this construct with a miR-143

mimic into cells will result in decreased luciferase activity if there is a direct interaction.

Protocol:

Vector Construction:

Synthesize DNA fragments of the wild-type (WT) 3' UTR of the target gene containing the

predicted miR-143 binding site.

Synthesize a mutant (MUT) version of the 3' UTR with several nucleotide changes in the

miR-143 seed-binding site.

Clone the WT and MUT 3' UTR fragments into a dual-luciferase reporter vector (e.g.,

pmirGLO) downstream of the firefly luciferase gene. The vector should also contain a

Renilla luciferase gene for normalization.

Cell Culture and Transfection:

Plate HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well.

After 24 hours, co-transfect the cells with the reporter plasmid (WT or MUT) and either a

miR-143 mimic or a negative control miRNA mimic using a suitable transfection reagent

(e.g., Lipofectamine 2000).

Luciferase Assay:

After 48 hours of incubation, lyse the cells.

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system and a luminometer.

Data Analysis:

Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample.
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Compare the relative luciferase activity of cells transfected with the miR-143 mimic to

those transfected with the negative control mimic for both WT and MUT constructs. A

significant decrease in luciferase activity only in the WT construct co-transfected with the

miR-143 mimic confirms direct binding.

Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the effect of miR-143 on the mRNA levels of the target gene.[7]

[12][13]

Protocol:

Cell Culture and Transfection:

Transfect cells with either a miR-143 mimic or a negative control mimic.

RNA Extraction and Reverse Transcription:

After 48-72 hours, extract total RNA from the cells.

Perform reverse transcription to synthesize cDNA. For miRNA analysis, use a stem-loop

RT primer specific for miR-143. For mRNA analysis, use oligo(dT) or random primers.[13]

Real-Time PCR:

Perform real-time PCR using a SYBR Green or TaqMan-based assay.

Use specific primers for the target gene mRNA and an appropriate internal control gene

(e.g., GAPDH, β-actin).

For miRNA quantification, use a forward primer specific for miR-143 and a universal

reverse primer.

Data Analysis:

Calculate the relative expression of the target mRNA and miR-143 using the 2^-ΔΔCt

method. A significant decrease in the target mRNA level in cells overexpressing miR-143

indicates regulation at the mRNA level.
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Western Blotting
Western blotting is used to determine if the regulation of the target mRNA by miR-143 results in

a change at the protein level.[7][14][15][16]

Protocol:

Cell Culture and Transfection:

Transfect cells with either a miR-143 mimic or a negative control mimic.

Protein Extraction and Quantification:

After 48-72 hours, lyse the cells and extract total protein.

Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the target protein.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-

actin) to ensure equal protein loading.

Data Analysis:
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Quantify the band intensities using densitometry software.

Normalize the target protein band intensity to the loading control. A significant decrease in

the target protein level in miR-143-overexpressing cells confirms the regulatory effect of

miR-143.

Quantitative Data of Experimentally Validated miR-
143 Targets
A study using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based

quantitative proteomics identified several proteins that were downregulated upon miR-143

overexpression in MiaPaCa2 pancreatic cancer cells.[6][17][18] The following table

summarizes a selection of these validated targets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://mayoclinic.elsevierpure.com/en/publications/identifying-targets-of-mir-143-using-a-silac-based-proteomic-appr/
https://pubs.rsc.org/en/content/articlelanding/2010/mb/c004401f
https://pmc.ncbi.nlm.nih.gov/articles/PMC3812686/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Protein Gene Symbol
Fold Change (miR-
143 vs. Control)

Validation Method

Addison's disease-

associated protein
ADAP >2-fold decrease

SILAC Proteomics,

Luciferase Assay

Cofilin 1 CFL1 >2-fold decrease
SILAC Proteomics,

Luciferase Assay

F-actin-capping

protein subunit alpha-

1

CAPZA1 >2-fold decrease
SILAC Proteomics,

Luciferase Assay

Glutathione S-

transferase P
GSTP1 >2-fold decrease

SILAC Proteomics,

Luciferase Assay

Hexokinase-2 HK2 >2-fold decrease
SILAC Proteomics,

Luciferase Assay

K-Ras KRAS >2-fold decrease
SILAC Proteomics,

Luciferase Assay

Lamin-B1 LMNB1 >2-fold decrease
SILAC Proteomics,

Luciferase Assay

Phosphoglycerate

mutase 1
PGAM1 >2-fold decrease

SILAC Proteomics,

Luciferase Assay

Transgelin TAGLN >2-fold decrease
SILAC Proteomics,

Luciferase Assay

Tropomyosin alpha-4

chain
TPM4 >2-fold decrease

SILAC Proteomics,

Luciferase Assay

Data extracted from a SILAC-based proteomic study.[6][17][18]

Signaling Pathways Regulated by miR-143
miR-143 is a critical regulator of several key signaling pathways implicated in cancer and other

diseases. By targeting multiple components of these pathways, miR-143 can exert a potent

tumor-suppressive effect.[2]
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Key Signaling Pathways:

RAS-MAPK Pathway: miR-143 directly targets KRAS, a central oncogene in many cancers.

[2] By downregulating KRAS, miR-143 inhibits the downstream MAPK/ERK signaling

cascade, which is crucial for cell proliferation, survival, and differentiation.

PI3K-AKT Pathway: miR-143 can also modulate the PI3K-AKT pathway, another critical

signaling axis for cell growth and survival, by targeting upstream and downstream

components.[2]
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Caption: miR-143 regulation of the RAS-MAPK and PI3K-AKT signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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